

Application Notes and Protocols for Patch-Clamp Analysis of EAAT2 Mutations

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These application notes provide detailed protocols for the functional analysis of Excitatory Amino Acid Transporter 2 (EAAT2) mutations using patch-clamp electrophysiology. The methodologies described are essential for characterizing how specific mutations associated with neurological disorders, such as epileptic encephalopathy, alter the dual functions of EAAT2 as both a glutamate transporter and an anion channel.

Introduction

Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1, is the predominant glutamate transporter in the central nervous system, responsible for clearing the majority of synaptic glutamate.[1][2] This function is critical for preventing excitotoxicity and maintaining normal synaptic transmission.[1][2] Beyond its transport function, EAAT2 also operates as an anion-selective channel.[1][3][4][5][6] Mutations in the SLC1A2 gene, which encodes EAAT2, have been linked to severe neurological conditions.[7][8][9] Understanding the functional consequences of these mutations is crucial for elucidating disease mechanisms and developing targeted therapeutics. Patch-clamp electrophysiology is a powerful technique to directly measure the ion fluxes associated with both transport and channel activity of wild-type (WT) and mutant EAAT2 proteins.[10][11]

Key Concepts of EAAT2 Function



EAAT2 mediates the uptake of one glutamate molecule along with the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion.[3][12] This process is electrogenic and generates a measurable current. Concurrently, EAAT2 facilitates an anion conductance that is not stoichiometrically coupled to the glutamate transport cycle.[1][13][14] Mutations can differentially affect these two functions, for instance, by altering substrate affinity, transport rates, or the permeability and gating of the associated anion channel.[3][7][8][9][15] Some mutations have been shown to increase the anion current, decrease glutamate uptake, and even alter the ion selectivity of the anion pore, allowing for the passage of larger anions or even glutamate itself.[7][8][9]

Data Presentation: Quantitative Analysis of EAAT2 Mutations

The following tables summarize hypothetical quantitative data that could be obtained from patch-clamp analysis of various EAAT2 mutations, providing a clear comparison with wild-type EAAT2.

Table 1: Glutamate Transport Kinetics

Construct	Apparent Glutamate Affinity (Km, μM)	Maximum Transport Current (Imax, pA)
WT-EAAT2	15 ± 2	-500 ± 45
Mutation A	35 ± 4	-250 ± 30
Mutation B	12 ± 1.5	-100 ± 15
Mutation C	N/A (no detectable transport)	0

Table 2: Anion Conductance Properties



Construct	Glutamate- Activated Anion Current (pA) at +60 mV	Anion Permeability Sequence	Unitary Conductance (pS)
WT-EAAT2	150 ± 20	SCN ⁻ > NO ₃ ⁻ > I ⁻ > Br ⁻ > Cl ⁻	1.2 ± 0.2
Mutation A	450 ± 50	SCN ⁻ > NO ₃ ⁻ > I ⁻ > Br ⁻ > Cl ⁻	1.3 ± 0.3
Mutation B	160 ± 25	$SCN^{-} > NO_{3^{-}} > I^{-} >$ $Br^{-} > CI^{-}$	1.1 ± 0.2
Mutation C	800 ± 70	SCN- > Gluconate- > CI-	2.5 ± 0.4

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of EAAT2 Currents

This protocol is designed to measure macroscopic currents from cells heterologously expressing WT or mutant EAAT2.

1. Cell Preparation:

- Culture a suitable mammalian cell line (e.g., HEK293T) on glass coverslips.
- Transiently transfect the cells with plasmids encoding WT or mutant EAAT2. Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.
- Perform recordings 24-48 hours post-transfection.

2. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH.



- Internal (Pipette) Solution (in mM): 130 KCl, 5 MgCl₂, 10 HEPES, 5 EGTA, 4 ATP-Mg, 0.4 GTP-Na. Adjust pH to 7.2 with KOH.
- Substrate Solution: Prepare a stock solution of L-glutamate (e.g., 1 M in water) to be added to the external solution for a final desired concentration (e.g., 1 mM).
- 3. Recording Procedure:
- Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 M Ω when filled with the internal solution.
- Approach a transfected cell and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.[11]
- Clamp the cell at a holding potential of -60 mV.
- Apply voltage steps or ramps to measure current-voltage (I-V) relationships. A typical protocol is to step from -100 mV to +80 mV in 20 mV increments.
- To measure glutamate-activated currents, rapidly perfuse the cell with the external solution containing L-glutamate. The resulting inward current at negative potentials is a combination of the electrogenic transport current and the anion current.

Protocol 2: Isolating Transporter vs. Anion Currents

To dissect the two current components of EAAT2, specific ion substitutions are employed.[13] [14]

- 1. Isolating the Stoichiometric Transport Current:
- External Solution: Replace NaCl with Na-Gluconate. Gluconate is an impermeant anion for WT EAAT2 channels.[13][14]



- Procedure: Record glutamate-activated currents as described in Protocol 1. The resulting current will primarily reflect the electrogenic transport of Na⁺, H⁺, and glutamate, and the counter-transport of K⁺.
- 2. Enhancing and Measuring the Anion Current:
- External Solution: Replace NaCl with NaSCN. Thiocyanate (SCN⁻) is a highly permeant anion for the EAAT2 channel, which significantly amplifies the anion current.[16]
- Procedure: Record glutamate-activated currents. The large outward current at positive potentials will be dominated by the SCN⁻ efflux. The net glutamate-activated anion current can be obtained by subtracting the current recorded in the presence of an impermeant anion (gluconate) from the current recorded with a permeant anion (SCN⁻).[13][14]

Protocol 3: Nonstationary Noise Analysis for Unitary Conductance

This technique allows for the estimation of the single-channel (unitary) conductance of the EAAT2 anion channel.

1. Recording:

- In the whole-cell configuration with a SCN⁻-based external solution, repeatedly and rapidly apply L-glutamate for a short duration (e.g., 100 ms) at a constant holding potential.
- Record a large number of current traces (e.g., >100) to capture the stochastic fluctuations of the channel openings and closings.

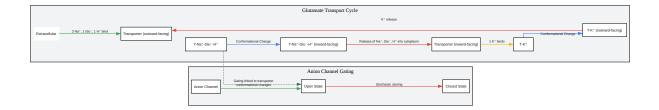
2. Analysis:

- For each trace, subtract the baseline current.
- Calculate the mean current and the variance of the current over the time course of the glutamate application.
- Plot the variance against the mean current. This relationship can be fitted with a parabolic function to estimate the unitary current (i) and the number of channels (N).



• The unitary conductance (y) is then calculated using the formula: y = i / (Vm - Erev), where Vm is the holding potential and Erev is the reversal potential for the anion.

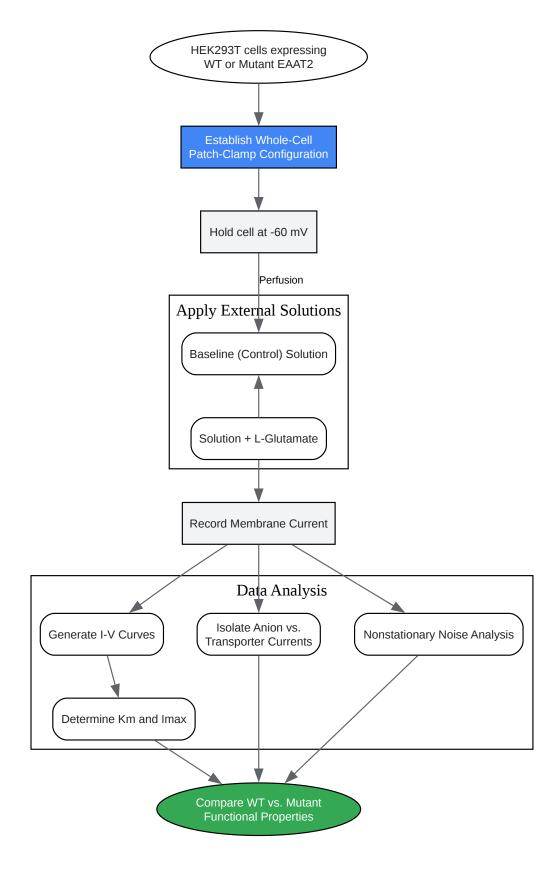
Visualizations Signaling Pathway and Experimental Workflow Diagrams



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Caption: EAAT2 dual function: coupled glutamate transport cycle and associated anion channel gating.





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Caption: Experimental workflow for patch-clamp analysis of EAAT2 mutations.



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